4-Acetyloxy Omeprazole

Description

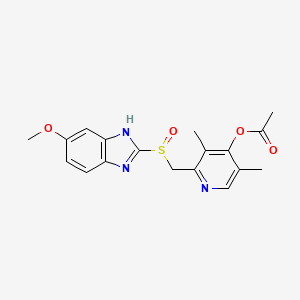

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXQPDMZHHMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744190 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-65-2 | |

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyloxy Omeprazole

Introduction

4-Acetyloxy Omeprazole is a derivative of Omeprazole, a widely recognized proton pump inhibitor used in the management of acid-related gastrointestinal disorders. As a closely related compound and a potential impurity or metabolite, understanding the physicochemical properties of this compound is of paramount importance for researchers, drug development professionals, and quality control scientists. This technical guide provides a comprehensive overview of the known and inferred physicochemical characteristics of this compound, alongside detailed experimental protocols for its thorough characterization. The insights provided herein are grounded in established analytical principles and draw comparative data from its parent compound, Omeprazole, to offer a holistic understanding.

Core Physicochemical Properties

The fundamental physicochemical properties of a pharmaceutical compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation requirements.

Chemical Structure and Identity

-

Chemical Name: 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate

The structure of this compound is characterized by the presence of an acetoxy group on the pyridine ring, distinguishing it from Omeprazole. This modification can be expected to influence its polarity, solubility, and metabolic stability.

Quantitative Data Summary

The following table summarizes the available and inferred physicochemical data for this compound, with comparative values for Omeprazole provided for context.

| Property | This compound | Omeprazole (for comparison) |

| Molecular Formula | C₁₈H₁₉N₃O₄S[1][3] | C₁₇H₁₉N₃O₃S[4] |

| Molecular Weight | 373.43 g/mol [1][3] | 345.42 g/mol [4] |

| Appearance | Brownish-Yellow Solid[3] | White to off-white crystalline powder[4] |

| Melting Point | 61-64°C[3] | ~156°C (with decomposition)[4][5] |

| Solubility | Soluble in DMSO and Methanol[3] | Soluble in DMSO (>19 mg/ml), ethanol (4.5 mg/ml), and sparingly in water (0.5 mg/ml).[4][6] |

| pKa | Not experimentally determined | pKa1 ≈ 7.1 (pyridine nitrogen), pKa2 ≈ 14.7 (benzimidazole nitrogen)[7] |

In-depth Analysis of Physicochemical Parameters

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3] The introduction of the acetoxy group, which can undergo hydrolysis, may lead to a more complex solubility profile in aqueous media at different pH values compared to Omeprazole.

-

Expert Insight: The presence of the ester functional group in this compound could potentially increase its lipophilicity compared to the hydroxyl group in its corresponding hydrolyzed form. However, its overall aqueous solubility is expected to be low, similar to Omeprazole.[4][6] A comprehensive solubility assessment across the physiological pH range (1.2-6.8) is crucial.

Dissociation Constant (pKa)

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. While the experimental pKa of this compound has not been reported, we can infer its likely acidic and basic centers based on its structure and the known pKa values of Omeprazole.

-

Expert Insight: Omeprazole exhibits two pKa values, one for the protonated pyridine nitrogen (pKa1 ≈ 7.1) and another for the benzimidazole N-H proton (pKa2 ≈ 14.7).[7] It is anticipated that this compound will have a similar pKa for the benzimidazole moiety. The pKa of the pyridine ring might be slightly altered due to the electronic effects of the acetoxy group.

Stability and Degradation Pathway

The stability of a pharmaceutical compound is a critical quality attribute. Omeprazole is notoriously unstable in acidic conditions, leading to complex degradation pathways.[8][9] It is highly probable that this compound shares this instability.

-

Expert Insight: The degradation of Omeprazole in acidic media is a well-documented process involving the formation of a sulfenic acid and a sulfenamide intermediate.[10] The presence of the acetoxy group in this compound introduces an additional site for potential hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 4-Hydroxy Omeprazole as a primary degradation product, alongside the other known Omeprazole degradants. A comprehensive forced degradation study is essential to elucidate its specific degradation profile.

The following diagram illustrates a conceptual degradation pathway for this compound.

Caption: Conceptual Degradation Pathways for this compound.

Experimental Protocols for Physicochemical Characterization

To provide a complete and robust physicochemical profile of this compound, a series of well-defined experimental protocols should be followed.

Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the physicochemical characterization of this compound.

Caption: Experimental Workflow for Physicochemical Characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a precise melting point and information on the thermal behavior of the compound, such as polymorphism or degradation upon melting.[11][12]

-

Protocol:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place both pans in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

-

Equilibrium Solubility Determination (Shake-Flask Method)

-

Rationale: This is the gold standard method for determining the thermodynamic solubility of a compound in a given solvent system.[13][14]

-

Protocol:

-

Prepare a series of buffers with pH values ranging from 1.2 to 7.4.

-

Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge or filter the samples to remove undissolved solid.

-

Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

pKa Determination by Potentiometric Titration

-

Rationale: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.[15]

-

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of HCl (for basic pKa) or NaOH (for acidic pKa).

-

Record the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

-

Forced Degradation and Stability-Indicating HPLC Method

-

Rationale: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method that can separate the API from its degradation products.[16]

-

Protocol:

-

Stress Conditions:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Alkaline: 0.1 N NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 105°C) and in solution.

-

Photolytic: Exposure to UV and visible light as per ICH guidelines.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the intact this compound from all observed degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.[17]

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Degradant Identification:

-

Utilize LC-MS/MS to obtain the mass-to-charge ratio and fragmentation patterns of the degradation products to propose their structures.[9]

-

-

Conclusion

This compound, while structurally similar to Omeprazole, possesses unique physicochemical characteristics due to the presence of the acetoxy group. This guide has synthesized the available data and provided a framework for its comprehensive characterization. A thorough understanding of its solubility, pKa, and stability is crucial for its use as a reference standard, for monitoring its presence in drug products, and for any further development as a potential pharmaceutical agent. The provided experimental protocols offer a robust approach for researchers to generate the necessary data to fully elucidate the physicochemical profile of this important Omeprazole derivative.

References

-

ResearchGate. (n.d.). Omeprazole review: Physical and chemical properties, pharmacologycal activity, pharmacokinetics and preparations. Retrieved from [Link]

-

Taylor & Francis Online. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected physicochemical properties of omeprazole and diclofenac sodium. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

Figshare. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

-

Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, November 14). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry?. Retrieved from [Link]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

-

Chemcasts. (n.d.). omeprazole (CAS 73590-58-6) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). omeprazole. Retrieved from [Link]

-

MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

-

Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

-

PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]

-

Agilent. (2019, May 21). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]

-

Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Retrieved from [Link]

- Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.

-

ResearchGate. (2025, August 9). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Retrieved from [Link]

-

Chromatography Today. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). This compound Sulfone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Acid–base chemistry of omeprazole in aqueous solutions. Retrieved from [Link]

-

CORE. (n.d.). Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Stability study of omeprazole. Retrieved from [Link]

-

NIH. (2024, November 23). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. Retrieved from [Link]

-

PubChem. (n.d.). (r)-Omeprazole. Retrieved from [Link]

-

NIH. (n.d.). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1246814-65-2 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem-casts.com [chem-casts.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. tandf.figshare.com [tandf.figshare.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 4-Acetyloxy Omeprazole (CAS: 1246814-65-2): A Key Omeprazole-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Omeprazole Impurities

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, has a well-documented profile of related substances that are of critical interest in pharmaceutical development and quality control. These compounds can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or improper storage. The rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. This guide focuses on a specific, yet important, related compound: 4-Acetyloxy Omeprazole. While not as commonly discussed as other official impurities, its structural relationship to Omeprazole and potential for formation warrants a detailed technical examination for any scientist working with this class of drugs.

Section 1: Core Identity and Physicochemical Characteristics

This compound, identified by the CAS number 1246814-65-2, is a derivative of Omeprazole characterized by an acetoxy group at the 4-position of the pyridine ring. This structural modification significantly alters its polarity and potential chemical behavior compared to the parent drug.

Synonyms:

-

2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridin-4-yl acetate

-

Esomeprazole Impurity 158

Chemical Structure and Relationship to Omeprazole

The core structure of this compound is identical to that of Omeprazole, with the exception of the substitution on the pyridine ring. This relationship is crucial for understanding its potential origins and analytical behavior.

Caption: Relationship between Omeprazole, 4-Hydroxy Omeprazole, and this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific compound is limited, and some values are based on chemical principles and data from structurally similar molecules.

| Property | Value / Description | Source / Basis |

| CAS Number | 1246814-65-2 | Public Record |

| Molecular Formula | C₁₈H₁₉N₃O₄S | Supplier Data |

| Molecular Weight | 373.43 g/mol | Supplier Data |

| Appearance | Brownish Yellow Solid | [1] |

| Melting Point | 61-64 °C | [1] |

| Solubility | Soluble in DMSO and Methanol. | [1] |

| InChI | 1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| InChI Key | HHNXQPDMZHHMAR-UHFFFAOYSA-N |

Section 2: Synthesis, Formation, and Stability Considerations

Plausible Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Conceptual Protocol for Synthesis:

-

Starting Material: Begin with 4-Hydroxy Omeprazole, a known metabolite and potential synthetic intermediate of Omeprazole.

-

Dissolution: Dissolve the 4-Hydroxy Omeprazole in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the reaction mixture to act as an acid scavenger.

-

Acetylation: Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, to the cooled reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the crude product, potentially through column chromatography, to yield this compound.

Formation as a Pharmaceutical Impurity

The presence of this compound as an impurity in Omeprazole API could arise from several scenarios:

-

Impurity in Starting Materials: If the synthesis of Omeprazole utilizes a pyridine precursor that already contains a 4-acetoxy group, this could be carried through to the final product.

-

Side Reaction during Synthesis: If a 4-hydroxy intermediate is present during the Omeprazole synthesis, and an acetylating agent or a source of acetyl groups is inadvertently introduced, this could lead to the formation of this compound.

-

Degradation: While less likely, under specific and potentially complex degradation pathways involving certain excipients or storage conditions, the formation from Omeprazole cannot be entirely ruled out without specific forced degradation studies.

Stability Profile (Inferred)

The stability of this compound is expected to be influenced by pH and temperature, similar to the parent Omeprazole molecule. The sulfoxide linkage is known to be labile, particularly in acidic conditions.[2] The ester linkage of the acetoxy group introduces an additional site for potential hydrolysis, especially under basic or acidic conditions, which would yield 4-Hydroxy Omeprazole and acetic acid. Therefore, neutral and dry conditions would likely be optimal for its storage.

Section 3: Analytical Characterization

A robust analytical strategy is paramount for the detection and quantification of any pharmaceutical impurity. While a dedicated validated method for this compound is not published, existing stability-indicating methods for Omeprazole can be adapted and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of Omeprazole and its related compounds.[3]

Proposed HPLC Method Parameters:

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for Omeprazole and its impurities. |

| Mobile Phase A | Phosphate Buffer (pH adjusted to ~7.2-9.5) | Omeprazole and related compounds are more stable at neutral to alkaline pH. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Elution Mode | Gradient | A gradient program is often necessary to achieve adequate separation of all related substances with varying polarities.[3] |

| Flow Rate | 1.0 - 1.2 mL/min | Typical flow rate for a standard bore HPLC column. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Detection | UV at ~280-305 nm | Omeprazole and its derivatives have a strong UV absorbance in this range. |

Expected Chromatographic Behavior: Based on its structure, this compound is expected to be less polar than 4-Hydroxy Omeprazole and potentially slightly less polar than Omeprazole itself (due to the replacement of a methoxy group with a slightly less polar acetoxy group). Therefore, in a reverse-phase system, it would likely have a longer retention time than 4-Hydroxy Omeprazole and a retention time close to that of Omeprazole. The exact elution order would need to be confirmed experimentally.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unequivocal identification of impurities.

Expected Mass Spectral Data:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Omeprazole and its analogs.

-

Parent Ion: The protonated molecule [M+H]⁺ would be expected at m/z 374.43.

-

Fragmentation Pattern: The fragmentation of this compound in MS/MS would likely involve characteristic losses. A key fragmentation would be the loss of the acetyl group (CH₃CO) as ketene (42 Da) or acetic acid (60 Da), leading to a fragment ion corresponding to the 4-hydroxy derivative. Other fragmentations would be similar to those of Omeprazole, involving cleavage around the sulfoxide bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is essential for the definitive structural elucidation of impurities. While experimental data for this compound is not available in the public domain, a predicted ¹H and ¹³C NMR spectrum can be inferred based on the known spectra of Omeprazole and the expected influence of the acetoxy substituent.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

-

Methyl Protons (Pyridine): Two singlets, each integrating to 3H, for the two methyl groups on the pyridine ring.

-

Methylene Protons: A pair of doublets for the diastereotopic protons of the CH₂ group adjacent to the sulfoxide.

-

Methoxy Protons: A singlet integrating to 3H for the OCH₃ group on the benzimidazole ring.

-

Benzimidazole Protons: A set of aromatic protons corresponding to the benzimidazole ring system.

-

Pyridine Proton: A singlet for the remaining proton on the pyridine ring.

-

Acetoxy Protons: A sharp singlet at approximately 2.1-2.3 ppm, integrating to 3H, characteristic of an acetyl group.

-

NH Proton: A broad singlet for the benzimidazole NH proton.

Predicted ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for all 18 carbon atoms. Key signals would include:

-

The carbonyl carbon of the acetoxy group around 168-170 ppm.

-

The methyl carbon of the acetoxy group around 20-22 ppm.

-

Signals corresponding to the benzimidazole and pyridine ring carbons, with shifts influenced by their respective substituents.

Section 4: Regulatory Context and Conclusion

The control of impurities is a critical aspect of pharmaceutical quality. According to guidelines from the International Council for Harmonisation (ICH), impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be characterized and qualified. While this compound is not listed as a named impurity in the major pharmacopeias like the USP, its potential presence necessitates that any "unspecified impurity" exceeding the identification threshold be structurally elucidated.

This technical guide provides a foundational understanding of this compound based on available data and established chemical principles. For researchers and drug development professionals, this information is vital for developing robust analytical methods, understanding potential impurity profiles, and ensuring the overall quality and safety of Omeprazole-containing drug products. Further research to obtain definitive experimental data for this compound would be a valuable contribution to the field.

References

-

Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from Waters Website.[4]

-

SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Retrieved from SelectScience Website.[5]

-

Royal Society of Chemistry. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry.[6]

-

PubMed. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Pharmaceutical and Biomedical Analysis.[7]

-

Figshare. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.[8]

-

Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International.[2]

-

ResearchGate. (n.d.). Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under... ResearchGate.[9]

-

ResearchGate. (2007). Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. ResearchGate.[10]

-

ECHEMI. (n.d.). 73590-58-6, Omeprazole Formula. Retrieved from ECHEMI Website.[11]

- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

-

ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5).[3]

-

National Institutes of Health. (n.d.). Elemental impurities analysis in name-brand and generic omeprazole drug samples. National Institutes of Health.[12]

-

Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.[13]

- Organic Syntheses. (n.d.). pyridine-n-oxide.

- ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of new process related impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

- Veeprho. (n.d.). Omeprazole Related Compound F and G Mixture.

- USP-NF. (n.d.). USP Monographs: Omeprazole.

- ChemicalBook. (n.d.). Omeprazole(73590-58-6) 1H NMR spectrum.

-

ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook Website.[1]

- ChemicalBook. (n.d.). This compound SDS, 1246814-65-2 Safety Data Sheets....

- Pharmaffiliates. (n.d.). Omeprazole-impurities.

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Website.

- ResearchGate. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 35, pp. 151-262). Elsevier.

- ResearchGate. (n.d.). 15 Expanded 13 C NMR spectrum of omeprazole in DMSO-d 6.

- USP-NF. (2019, December 27). Omeprazole Delayed-Release Capsules.

- Sigma-Aldrich. (n.d.). Omeprazole Related Compound E United States Pharmacopeia (USP) Reference Standard Omeprazole N-oxide.

- LGC Standards. (n.d.). This compound.

- USP Store. (n.d.). Omeprazole Related Compound F and G Mixture (25 mg).

- Sigma-Aldrich. (n.d.). Omeprazole (O104).

- Cayman Chemical. (2023, July 7). PRODUCT INFORMATION - Omeprazole.

- BenchChem. (n.d.). This compound Sulfide.

- ResearchGate. (n.d.). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water.

Sources

- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Sulfone | C18H19N3O5S | CID 71312778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The structure of Omeprazole in the solid state: a 13C and 15N NMR/CPMAS study – All About Drugs [allfordrugs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

The Formation of 4-Acetyloxy Omeprazole: A Mechanistic and Synthetic Guide

Abstract

This technical guide provides a comprehensive examination of the chemical synthesis and mechanistic underpinnings of 4-Acetyloxy Omeprazole, a derivative of the widely recognized proton pump inhibitor, omeprazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates a plausible and scientifically grounded synthetic pathway, beginning from foundational pyridine precursors. Each stage of the synthesis—construction of the substituted pyridine core, strategic acetylation, nucleophilic coupling with the benzimidazole moiety, and final selective oxidation—is meticulously detailed. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Key mechanistic claims are substantiated with citations to authoritative sources, and the guide is supplemented with visual diagrams and structured data to facilitate a deeper understanding of the molecular transformations involved.

Introduction: The Significance of Omeprazole and its Derivatives

Omeprazole has revolutionized the treatment of acid-related gastrointestinal disorders by effectively inhibiting the gastric H+/K+-ATPase, or proton pump[1]. Its unique mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent conversion to an active sulfenamide intermediate, has made it a cornerstone of therapy[1]. The exploration of omeprazole derivatives is a continuous effort in pharmaceutical sciences, aimed at enhancing properties such as metabolic stability, bioavailability, and exploring new therapeutic applications. This compound represents one such derivative, featuring an acetyl group on the pyridine ring, which can influence its physicochemical and pharmacokinetic profile. This guide will illuminate the chemical pathway to its formation.

A Plausible Synthetic Pathway to this compound

The proposed multi-step synthesis is as follows:

-

Synthesis of the Pyridine Core: Formation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol.

-

Selective Acetylation: Acetylation of the 4-hydroxy group of the pyridine intermediate.

-

Activation of the Pyridine Core: Chlorination of the 2-hydroxymethyl group.

-

Thioether Formation: Nucleophilic substitution reaction between the activated pyridine and 5-methoxy-2-mercaptobenzimidazole.

-

Final Oxidation: Selective oxidation of the resulting sulfide to the sulfoxide, yielding this compound.

This strategic sequence is designed to protect the reactive hydroxyl group on the pyridine ring during the subsequent coupling and oxidation steps, thereby preventing unwanted side reactions and ensuring a higher yield of the desired product.

Mechanistic Elucidation and Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol

The synthesis of the core pyridine structure is a critical initial phase. Based on established methods for similar pyridine derivatives, a plausible route starts from 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone[2].

Mechanism: The synthesis involves a multi-step process beginning with the acylation of an appropriate precursor to form a pyrone, followed by ammonolysis to a pyridone, halogenation, and subsequent functional group manipulations to yield the desired 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol[2].

Experimental Protocol:

-

Acylation: 2-methyl-1-penten-1-alkoxy-3-one is reacted with a dialkyloxylate to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone[2].

-

Ammonolysis: The resulting pyrone is treated with benzylamine to form N-benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone, which is then converted to 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone via hydrogenation[2].

-

Halogenation and Methoxylation: The pyridone is halogenated, for instance with POCl₃, to give 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine. This is then methoxylated to produce 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine[2].

-

Reduction: The ester is reduced using a suitable reducing agent like LiAlH₄ to afford 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine[2].

-

Demethylation: The 4-methoxy group is demethylated to the final 4-hydroxy product, 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol.

Step 2: Selective Acetylation of the 4-Hydroxy Group

With the core pyridine structure in hand, the next step is the protection of the 4-hydroxy group via acetylation.

Mechanism: This is a classic esterification reaction. The hydroxyl group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is often used as a solvent and a base to catalyze the reaction and neutralize the acetic acid byproduct.

Experimental Protocol:

-

Dissolve 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol (1.0 equivalent) in pyridine under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C and add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction by the addition of methanol.

-

Remove the solvents under reduced pressure and purify the resulting 4-acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridine by column chromatography.

Step 3: Chlorination of the 2-Hydroxymethyl Group

Activation of the 2-hydroxymethyl group is necessary for the subsequent nucleophilic substitution. Chlorination is a common method to achieve this.

Mechanism: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol:

-

Dissolve 4-acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridine (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction with ice-water.

-

Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-acetyloxy-3,5-dimethylpyridine.

Step 4: Synthesis of this compound Sulfide

This step involves the crucial C-S bond formation between the two key heterocyclic moieties.

Mechanism: The reaction is a nucleophilic substitution (SN2) where the thiolate anion of 5-methoxy-2-mercaptobenzimidazole, generated in situ by a base like sodium hydroxide, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group.

Experimental Protocol:

-

In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.1 equivalents) and stir until the benzimidazole dissolves completely.

-

Cool the solution to below 10°C.

-

In a separate flask, dissolve 2-(chloromethyl)-4-acetyloxy-3,5-dimethylpyridine (0.9 equivalents) in a suitable solvent and add it dropwise to the benzimidazole solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product, this compound Sulfide, can be isolated by precipitation or extraction and purified by recrystallization.

Step 5: Oxidation to this compound

The final step is the selective oxidation of the sulfide to the sulfoxide.

Mechanism: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The peroxyacid delivers an oxygen atom to the electron-rich sulfur atom in an electrophilic attack. The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone.

Experimental Protocol:

-

Dissolve this compound Sulfide (1.0 equivalent) in a chlorinated solvent like dichloromethane.

-

Cool the solution to between -10°C and 0°C.

-

Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol | C₈H₁₁NO₂ | 153.18 |

| 4-Acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridine | C₁₀H₁₃NO₃ | 195.21 |

| 2-(Chloromethyl)-4-acetyloxy-3,5-dimethylpyridine | C₁₀H₁₂ClNO₂ | 213.66 |

| 5-Methoxy-2-mercaptobenzimidazole | C₈H₈N₂OS | 180.23 |

| This compound Sulfide | C₁₈H₁₉N₃O₃S | 357.43 |

| This compound | C₁₈H₁₉N₃O₄S | 373.43 |

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Mechanism of Thioether Formation

Sources

Spectroscopic Characterization of 4-Acetyloxy Omeprazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetyloxy Omeprazole, a key derivative of the widely recognized proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. While direct, publicly available spectra for this compound are not extensively documented, this guide establishes a robust analytical framework by leveraging the comprehensive spectroscopic data of its parent compound, Omeprazole, to predict and interpret the spectral features of its 4-acetyloxy analog.

Introduction: The Significance of this compound

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells. The synthesis and characterization of its derivatives are of significant interest for the development of new active pharmaceutical ingredients (APIs), prodrugs, and for understanding its metabolic pathways. This compound (CAS 1246814-65-2) represents a modification on the pyridine ring of the omeprazole structure, where the 4-methoxy group is replaced by an acetyloxy group.[1] This structural change is expected to influence its physicochemical properties and metabolic stability, making its precise characterization paramount.

Spectroscopic techniques are indispensable for the structural elucidation of such novel compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the compound's identity and purity.

Predicted ¹H and ¹³C NMR Spectroscopic Data

A definitive assignment of the NMR signals for this compound can be predicted with a high degree of confidence by analyzing the well-documented spectra of Omeprazole and considering the electronic effects of the acetyloxy substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Omeprazole is characterized by distinct signals for the protons on the benzimidazole and pyridine rings, as well as the methoxy and methyl groups.[2][3] For this compound, the most significant changes are anticipated in the chemical shifts of the protons on the pyridine ring due to the replacement of the electron-donating methoxy group with the more electron-withdrawing acetyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |

| Pyridine-CH₃ (C3 & C5) | ~ 2.30 | s | 6H | Minor downfield shift compared to Omeprazole due to the acetyl group's influence. |

| Acetyl-CH₃ | ~ 2.15 | s | 3H | Characteristic chemical shift for an acetyl methyl group. |

| Methylene bridge (-CH₂-) | ~ 4.80 - 4.90 | d | 2H | Diastereotopic protons due to the chiral sulfoxide, appearing as a pair of doublets. |

| Benzimidazole-OCH₃ | ~ 3.85 | s | 3H | Unchanged from Omeprazole. |

| Benzimidazole-H (C6) | ~ 6.90 | d | 1H | Minor changes expected. |

| Benzimidazole-H (C4) | ~ 7.20 | d | 1H | Minor changes expected. |

| Benzimidazole-H (C7) | ~ 7.50 | s | 1H | Minor changes expected. |

| Pyridine-H (C6) | ~ 8.20 | s | 1H | Expected to be deshielded compared to Omeprazole due to the electron-withdrawing nature of the adjacent acetyloxy group. |

| Benzimidazole-NH | ~ 12.40 | br s | 1H | Broad signal, exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will similarly reflect the structural modification. The carbons of the pyridine ring, particularly C4, will experience the most significant shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| Pyridine-CH₃ (C3 & C5) | ~ 12-14 | Similar to Omeprazole. |

| Acetyl-CH₃ | ~ 21 | Typical for an acetyl methyl carbon. |

| Methylene bridge (-CH₂-) | ~ 60 | Similar to Omeprazole. |

| Benzimidazole-OCH₃ | ~ 56 | Unchanged from Omeprazole. |

| Benzimidazole carbons | ~ 100-155 | Largely unperturbed from Omeprazole's values. |

| Pyridine C3 & C5 | ~ 145-150 | Minor shifts expected. |

| Pyridine C2 | ~ 160-165 | Minor shifts expected. |

| Pyridine C4 | ~ 150-155 | Significant downfield shift due to the deshielding effect of the acetyloxy group. |

| Pyridine C6 | ~ 140-145 | Minor shifts expected. |

| Acetyl C=O | ~ 169 | Characteristic chemical shift for an ester carbonyl carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for the NH proton.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is necessary.

-

Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: To confirm assignments, especially for complex regions of the spectrum, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is invaluable for piecing together the molecular structure.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in a molecule. The introduction of the acetyloxy group in this compound will give rise to a characteristic strong absorption band for the ester carbonyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| ~ 3300-3400 | N-H stretch (benzimidazole) | Medium, broad | Characteristic of N-H stretching vibrations.[5] |

| ~ 2800-3000 | C-H stretch (aliphatic and aromatic) | Medium to weak | |

| ~ 1760-1770 | C=O stretch (ester) | Strong | This will be a key diagnostic peak for the acetyloxy group, distinguishing it from Omeprazole. |

| ~ 1620-1630 | C=N and C=C stretch (aromatic rings) | Medium | Similar to Omeprazole. |

| ~ 1200-1250 | C-O stretch (ester) | Strong | Another characteristic peak for the ester functionality. |

| ~ 1010-1040 | S=O stretch (sulfoxide) | Strong | A prominent feature in the fingerprint region for sulfoxides.[5] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using either a solid sample or a solution.

-

Solid State (ATR): A small amount of the powdered sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method.

-

Solid State (KBr pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Molecular Ion and Fragmentation

The molecular formula for this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of 389.43 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 390.

Table 4: Predicted Key Mass Spectral Peaks for this compound

| m/z | Proposed Fragment | Notes |

| 390 | [M+H]⁺ | Protonated molecular ion. |

| 348 | [M+H - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyloxy group. |

| 228 | [C₁₁H₁₂N₂O₂S]⁺ | A potential fragment resulting from cleavage of the methylene bridge. |

| 198 | [C₉H₁₂NO₂S]⁺ | A fragment corresponding to the protonated pyridine-sulfoxide portion, similar to a key fragment in Omeprazole's spectrum.[6] |

| 149 | [C₈H₉N₂O]⁺ | A fragment corresponding to the protonated benzimidazole moiety.[6] |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization:

-

The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To aid in structural elucidation, tandem MS (or MS/MS) experiments should be performed. The precursor ion of interest (e.g., m/z 390) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.

-

Visualization of Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By leveraging the extensive data available for Omeprazole, we have outlined the expected NMR, IR, and MS spectral features of this important derivative. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire and interpret high-quality data, ensuring the accurate identification and characterization of this compound in their drug discovery and development endeavors. The principles and methodologies described are foundational to the rigorous scientific validation of novel pharmaceutical compounds.

References

-

ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Retrieved from [Link]

-

PubMed Central. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved from [Link]

-

PubMed. (2004). The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. Retrieved from [Link]

-

BrJAC. (2018). Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. Retrieved from [Link]

-

NIH. (2022). Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The tautomerism of Omeprazole in solution: a 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability profile of 4-Acetyloxy Omeprazole

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Acetyloxy Omeprazole

Abstract

This compound is a derivative and potential impurity of Omeprazole, a cornerstone proton pump inhibitor (PPI).[1][2][3] Understanding its fundamental physicochemical properties is paramount for controlling its presence in drug formulations and for any potential development as a separate chemical entity. This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of this compound. It moves beyond mere protocol listing to explain the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach. The methodologies detailed herein are grounded in international regulatory guidelines and best practices for the characterization of pharmaceutical compounds, drawing parallels from the extensive knowledge base of Omeprazole.[4][5]

| Introduction: The Rationale for Characterization

Omeprazole, the parent compound, is a well-documented weak base known for its critical instability in acidic environments, a characteristic that dictates its formulation as enteric-coated dosage forms.[4][6] Any related compound, such as this compound, is presumed to share this inherent lability. A thorough characterization of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for:

-

Impurity Profiling: Establishing acceptable limits in Omeprazole or Esomeprazole drug products requires knowledge of the impurity's potential to form and degrade under various conditions.

-

Bioavailability Prediction: Solubility is a primary determinant of a drug's absorption rate and extent, forming a cornerstone of the Biopharmaceutics Classification System (BCS).[7]

-

Formulation Development: A comprehensive stability profile informs decisions on excipient compatibility, manufacturing processes, packaging, and storage conditions to ensure product safety, quality, and efficacy throughout its shelf life.[8][9]

This guide provides the strategic and tactical methodologies to build a robust physicochemical profile for this compound.

| Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs. A multi-faceted approach is required to accurately predict its in-vivo behavior.

Causality Behind Method Selection

We employ a tiered approach. Initial screening in simple aqueous buffers provides a baseline, while subsequent testing in complex, biorelevant media offers a more accurate simulation of gastrointestinal fluids.[10][11] This progression allows for a mechanistic understanding of how pH, bile salts, and lipids influence solubilization, which is critical for forecasting performance in both fasted and fed states.[12]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The gold-standard shake-flask method is utilized to determine thermodynamic equilibrium solubility.

Step-by-Step Methodology:

-

Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine).

-

API Addition: Add an excess amount of this compound solid powder to vials containing a fixed volume of each buffer. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath (37°C ± 0.5°C) to simulate human body temperature. Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the required equilibration time.

-

Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.[13][14]

Experimental Protocol: Biorelevant Solubility

To better predict in-vivo dissolution, solubility is assessed in simulated physiological fluids.[11]

Step-by-Step Methodology:

-

Media Preparation: Prepare Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) using commercially available powders or by following established recipes.[10] These media contain bile salts (e.g., sodium taurocholate) and lipids (e.g., lecithin) that mimic the composition of human GI fluids.[12]

-

Execution: Follow the same shake-flask procedure as described in Section 2.2, substituting the simple buffers with the prepared biorelevant media.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Medium | Composition | Simulated GI Region | pH | Hypothetical Solubility (µg/mL) |

| 0.1 N HCl | Hydrochloric Acid | Stomach (Fasted) | 1.2 | < 1 (Expected rapid degradation) |

| Acetate Buffer | Acetic Acid, Sodium Acetate | Small Intestine (Upper) | 4.5 | 10 - 50 |

| Phosphate Buffer | Monobasic/Dibasic Phosphate | Small Intestine (Lower) | 6.8 | 100 - 200 |

| FaSSGF | Buffer, Pepsin, NaCl, SGF Powder | Stomach (Fasted) | 1.6 | < 1 (Expected rapid degradation) |

| FaSSIF | Buffer, Bile Salt, Lecithin | Small Intestine (Fasted) | 6.5 | 150 - 300 |

| FeSSIF | Buffer, Bile Salt, Lecithin, Lipids | Small Intestine (Fed) | 5.0 | 200 - 500 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Testing.

| Stability Profile and Degradation Pathway Analysis

The stability of this compound is the most critical parameter influencing its viability. We must assume it shares the profound pH-dependent instability of omeprazole, which degrades with a half-life of less than 10 minutes at pH values below 5.[6] The objective is to identify key degradation liabilities, elucidate degradation pathways, and develop a stability-indicating analytical method.

Causality Behind Method Selection

Forced degradation (stress testing) is the cornerstone of stability analysis, mandated by ICH guideline Q1A(R2).[5][15] By intentionally exposing the API to harsh conditions (acid, base, oxidation, light, heat), we accelerate the formation of degradation products that could potentially appear over a product's shelf life.[4][16] This process is essential for two reasons:

-

Pathway Elucidation: It helps identify the molecule's weak points and the structures of its primary degradants.

-

Method Validation: It proves that the chosen analytical method (typically HPLC) is "stability-indicating"—meaning it can accurately measure the parent API in the presence of its degradants, impurities, and excipients.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.

Step-by-Step Methodologies:

-

Acid Hydrolysis:

-

Protocol: Dissolve this compound in a solution of 0.1 N HCl and keep at room temperature.[4][17]

-

Rationale: Simulates exposure to gastric acid. This is the most critical stress test for a PPI-related compound.

-

Execution: Monitor the reaction over time (e.g., sample at 5, 15, 30, 60 minutes). Neutralize samples with an equivalent amount of 0.1 N NaOH prior to HPLC analysis to halt further degradation.[17]

-

-

Base Hydrolysis:

-

Protocol: Dissolve the API in 0.1 N NaOH and treat at a moderately elevated temperature (e.g., 60°C).

-

Rationale: Assesses stability against alkaline conditions, which may be encountered in certain formulations or during manufacturing.

-

Execution: Monitor over several hours, collecting samples periodically. Neutralize with acid before analysis.

-

-

Oxidative Degradation:

-

Protocol: Expose the API to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4][15]

-

Rationale: Simulates potential oxidation from atmospheric oxygen or peroxide-containing excipients. The sulfoxide moiety in the parent omeprazole structure is a known target for oxidation.[18]

-

Execution: Monitor the reaction and analyze samples directly.

-

-

Thermal Degradation:

-

Protocol: Expose the solid API to dry heat in a calibrated oven (e.g., 70°C for 48 hours).[15] Also, test in solution.

-

Rationale: Evaluates the intrinsic thermal stability of the molecule, which impacts manufacturing (e.g., drying steps) and storage.

-

-

Photostability:

-

Protocol: Expose the solid API and a solution of the API to controlled light conditions as specified in ICH guideline Q1B (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[4][19]

-

Rationale: Determines light sensitivity, which dictates the need for protective packaging.

-

Analytical System: Stability-Indicating HPLC Method

A robust, validated HPLC method is essential for separating and quantifying the parent compound and all process- and degradation-related impurities.

-

System: HPLC with PDA (Photodiode Array) or UV detector. Coupling with a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products.[5][18]

-

Column: A C18 reverse-phase column is standard for omeprazole and related substances.[17]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically required to achieve adequate separation of all species.[9]

-

Detection: A PDA detector is used to check for peak purity and to select the optimal wavelength for quantification.

Data Presentation: Forced Degradation Summary

| Stress Condition | Methodology | Potential Degradation Products | Analytical Observations |

| Acid Hydrolysis | 0.1 N HCl, RT | Cleavage products, cyclic sulfonamide | Rapid loss of parent peak; multiple new peaks appear quickly. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Hydrolysis of acetate group, other rearrangements | Slower degradation than acid; distinct degradant profile. |

| Oxidation | 3% H₂O₂, RT | N-oxides, sulfone derivatives | Formation of more polar species, eluting earlier in RP-HPLC. |

| Thermal (Solid) | 70°C, 48h | Dimerization, decomposition | Discoloration of powder; appearance of minor degradation peaks. |

| Photolytic | ICH Q1B light exposure | Photolytic cleavage or rearrangement products | Appearance of new peaks, particularly in solution samples. |

Visualization: Stability Testing & Method Validation Workflow

Caption: Workflow for Stability Profiling.

| Conclusion

The systematic physicochemical profiling of this compound is a critical, data-driven process. While it is a distinct chemical entity, its structural similarity to omeprazole provides a strong, logical foundation for predicting its behavior and designing an effective characterization strategy. The primary challenge will undoubtedly be its stability in acidic and potentially oxidative conditions. By following the comprehensive workflows outlined in this guide—from foundational equilibrium solubility to rigorous forced degradation and formal stability studies—researchers can generate the high-quality, self-validating data package required to make informed decisions in drug development, formulation, and quality control.

| References

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link].

-

Taylor & Francis Online. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025-03-28). Available from: [Link].

-

PubMed. Analytical methodologies for the determination of omeprazole: an overview. (2007-08-15). Available from: [Link].

-

Biorelevant.com. Biorelevant Dissolution Experiments. Available from: [Link].

-

American Pharmaceutical Review. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link].

-

International Journal of Pharmacy and Technology. Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Available from: [Link].

-

National Institutes of Health (NIH). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC. (2025-01-25). Available from: [Link].

-

International Journal of Creative Research Thoughts (IJCRT). BIORELEVANT DISSOLUTION FOR SOLID ORAL GENERIC DRUG PRODUCTS AND IN VITRO IN VIVO CORRELATION OR RELATIONSHIP. Available from: [Link].

-

Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link].

-

Figshare. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025-03-28). Available from: [Link].

-

PubMed. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Available from: [Link].

-

U.S. Food and Drug Administration (FDA). Draft Guidance on Esomeprazole Magnesium. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research. Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Available from: [Link].

-

SciELO. Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Available from: [Link].

-

Rasayan Journal of Chemistry. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with Ultraviolet-Visible Spectrophotometry. Available from: [Link].

-

Royal Society of Chemistry (RSC). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. Available from: [Link].

-

ResearchGate. Analytical methodologies for the determination of omeprazole: An overview. (2025-08-05). Available from: [Link].

-

U.S. Food and Drug Administration (FDA). Draft Guidance on Esomeprazole Magnesium. Available from: [Link].

-

Ovid. Analytical methodologies for the determination of omeprazole: An overview. Available from: [Link].

-

ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. (2025-12-07). Available from: [Link].

-

World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. Available from: [Link].

-

Al-Hawash Private University. STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. Available from: [Link].

-

ResearchGate. (PDF) STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. (2020-06-16). Available from: [Link].

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available from: [Link].

-

National Institutes of Health (NIH). Omeprazole - PubChem. Available from: [Link].

-

Semantic Scholar. Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018-08-01). Available from: [Link].

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018-11-26). Available from: [Link].

-

Global Journal of Medical Research. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC. Available from: [Link].

-

White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Available from: [Link].

-

ResearchGate. (PDF) Stability study of omeprazole. (2025-08-06). Available from: [Link].

-

Farmacia Journal. STABILITY STUDY OF OMEPRAZOLE. Available from: [Link].

-

MDPI. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Available from: [Link].

Sources

- 1. This compound | 1246814-65-2 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1246814-65-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. wjpps.com [wjpps.com]

- 9. hpu.edu.sy [hpu.edu.sy]

- 10. biorelevant.com [biorelevant.com]

- 11. biorelevant.com [biorelevant.com]

- 12. scielo.br [scielo.br]

- 13. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters [waters.com]

- 18. tandfonline.com [tandfonline.com]

- 19. farmaciajournal.com [farmaciajournal.com]

An In-Depth Technical Guide to Investigating 4-Acetyloxy Omeprazole as a Potential Novel Metabolite of Omeprazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic biotransformation, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. While the major metabolic pathways leading to 5-hydroxyomeprazole and omeprazole sulfone are well-characterized, the complete metabolic profile of omeprazole may not be fully elucidated. This technical guide explores the hypothesis that 4-Acetyloxy Omeprazole is a potential, previously unidentified, phase II metabolite of omeprazole. We postulate its formation via a two-step metabolic sequence: initial Phase I hydroxylation of the pyridine ring to form 4-hydroxyomeprazole, a known metabolite, followed by a Phase II O-acetylation. This document provides a comprehensive framework for investigating this hypothesis, detailing the rationale, proposed metabolic pathway, and rigorous, self-validating experimental protocols for the chemical synthesis of an analytical standard, in vitro metabolic generation, and subsequent detection and characterization using advanced analytical techniques. The potential discovery of this novel metabolite could have significant implications for understanding omeprazole's complete pharmacokinetic profile, inter-individual variability in its metabolism, and potential drug-drug interactions.

Introduction: The Established Landscape of Omeprazole Metabolism

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are extensively metabolized in the liver.[1][2] The primary metabolic enzymes involved are the polymorphic CYP2C19 and, to a lesser extent, CYP3A4.[3][4] The main metabolic pathways are:

-

Hydroxylation: CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole.[3][4]

-

Sulfoxidation: CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[3][4]